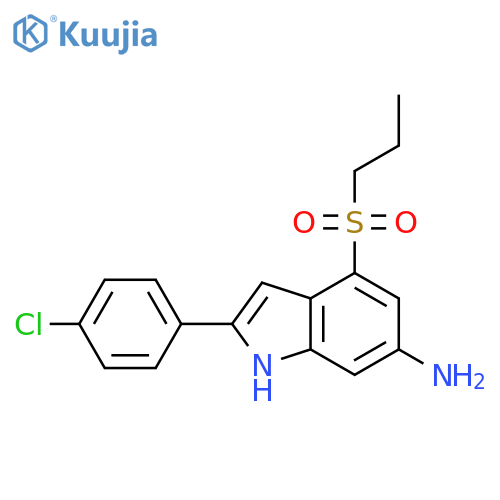

Cas no 1175744-50-9 (1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-

-

- インチ: 1S/C17H17ClN2O2S/c1-2-7-23(21,22)17-9-13(19)8-16-14(17)10-15(20-16)11-3-5-12(18)6-4-11/h3-6,8-10,20H,2,7,19H2,1H3

- InChIKey: DJEZTHNATUTWJI-UHFFFAOYSA-N

- SMILES: N1C2=C(C(S(CCC)(=O)=O)=CC(N)=C2)C=C1C1=CC=C(Cl)C=C1

1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-42695-0.5g |

2-(4-chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine |

1175744-50-9 | 0.5g |

$671.0 | 2023-02-10 | ||

| Enamine | EN300-42695-0.05g |

2-(4-chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine |

1175744-50-9 | 0.05g |

$587.0 | 2023-02-10 | ||

| Enamine | EN300-42695-0.1g |

2-(4-chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine |

1175744-50-9 | 0.1g |

$615.0 | 2023-02-10 | ||

| Enamine | EN300-42695-2.5g |

2-(4-chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine |

1175744-50-9 | 2.5g |

$1370.0 | 2023-02-10 | ||

| Enamine | EN300-42695-1.0g |

2-(4-chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine |

1175744-50-9 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-42695-10.0g |

2-(4-chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine |

1175744-50-9 | 10.0g |

$3007.0 | 2023-02-10 | ||

| Enamine | EN300-42695-5.0g |

2-(4-chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine |

1175744-50-9 | 5.0g |

$2028.0 | 2023-02-10 | ||

| Enamine | EN300-42695-0.25g |

2-(4-chlorophenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine |

1175744-50-9 | 0.25g |

$642.0 | 2023-02-10 |

1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)- 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-に関する追加情報

Introduction to 1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl) and Its Significance in Modern Chemical Biology

The compound with the CAS number 1175744-50-9, identified as 1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl), represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a complex indole core substituted with chlorophenyl and propylsulfonyl groups, has garnered attention due to its unique structural properties and potential biological activities. The indole scaffold is well-documented for its role in various pharmacological applications, while the presence of electron-withdrawing groups such as the sulfonyl moiety and the chloro substituent introduces intriguing electronic and steric effects that modulate its reactivity and interactions with biological targets.

Recent advancements in drug discovery have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological pathways simultaneously. The structure of 1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl) aligns well with this paradigm, as its dual substitution pattern could enable simultaneous binding to different protein receptors or enzymes. This feature is particularly valuable in addressing complex diseases that involve multiple dysregulated pathways. For instance, studies have shown that indole derivatives can exhibit anti-inflammatory, anticancer, and antimicrobial properties, depending on their substitution pattern. The specific combination of chlorophenyl and propylsulfonyl groups in this compound may confer novel mechanisms of action that warrant further exploration.

In the context of medicinal chemistry, the sulfonyl group is a common pharmacophore known for its ability to enhance binding affinity and metabolic stability. The propylsulfonyl moiety in 1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl) likely contributes to strong hydrogen bonding interactions with polar residues in protein targets, while the chlorophenyl ring may engage in π-stacking or hydrophobic interactions. These interactions are critical for designing molecules with high selectivity and efficacy. Computational studies have increasingly been employed to predict the binding modes of such compounds, leveraging molecular docking simulations to model their interactions with potential targets like kinases, transcription factors, or ion channels.

One of the most compelling aspects of this compound is its potential as a lead structure for developing new therapeutic agents. The indole core is a privileged scaffold in drug discovery due to its prevalence in bioactive natural products and synthetic drugs. For example, indole derivatives are known to modulate neurotransmitter systems, making them relevant for treating neurological disorders such as depression and epilepsy. Additionally, the chloro and sulfonyl substituents introduce opportunities for fine-tuning pharmacokinetic properties, including solubility and bioavailability. These features are essential for translating promising preclinical findings into viable clinical candidates.

Current research trends emphasize the development of hybrid molecules that combine structural elements from different pharmacophores to achieve synergistic effects. The compound 1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl) exemplifies this approach by integrating an indole backbone with chlorophenyl and propylsulfonyl groups—a combination that has not been extensively explored but holds promise for innovative therapeutic applications. Preclinical studies have begun to investigate its potential effects on key signaling pathways implicated in diseases such as cancer and inflammatory disorders. The results suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors by leveraging its unique structural features.

The synthesis of 1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl) also presents an interesting challenge for organic chemists due to the complexity of its framework. Advanced synthetic methodologies have been employed to construct the indole core while introducing the desired substituents with high regioselectivity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between the indole scaffold and the chlorophenyl or propylsulfonyl groups. Optimizing these synthetic routes is crucial for scalable production, which is a prerequisite for further biological evaluation.

The pharmacological profile of this compound is further enhanced by its potential ability to cross the blood-brain barrier (BBB), a critical factor for treating central nervous system (CNS) disorders. Structural modifications can influence BBB penetration by affecting lipophilicity and polarizability—parameters that must be carefully balanced to ensure both efficacy and bioavailability. Preliminary data suggest that 1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl) may possess favorable BBB permeability characteristics, making it a promising candidate for CNS-targeted therapies.

Future directions in research may involve exploring derivatives of this compound to optimize its biological activity further. By systematically modifying one or more substituents—such as replacing the propylsulfonyl group with alternative sulfoxides or altering the chlorophenyl ring—the chemical space can be expanded to identify more potent or selective analogues. Such modifications will be guided by structure-activity relationship (SAR) studies aimed at elucidating which structural features contribute most significantly to biological activity.

The broader significance of compounds like 1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl) lies in their role as building blocks for next-generation therapeutics. As drug resistance emerges as a major challenge in treating diseases such as cancer and infectious disorders, there is an urgent need for innovative molecular entities that can overcome existing limitations. By leveraging cutting-edge synthetic chemistry and computational biology approaches, researchers are poised to unlock new therapeutic possibilities with molecules like this one.

1175744-50-9 (1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-) Related Products

- 2137704-81-3(1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-)

- 2137433-28-2(Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-)

- 2228346-26-5(2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine)

- 2172429-90-0(benzyl 9-2-(tert-butoxy)-2-oxoethyl-3,7-diazabicyclo3.3.1nonane-3-carboxylate)

- 2639409-72-4(Tert-butyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate)

- 1185057-51-5(3-Chloro-2-propoxy-phenylamine Hydrochloride)

- 863301-92-2(2-Phenethyl-1h-pyrrolo-[2,3-c]-pyridine)

- 70932-39-7(1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)

- 1798028-91-7(N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}naphthalene-1-carboxamide)

- 2135928-16-2(tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate)